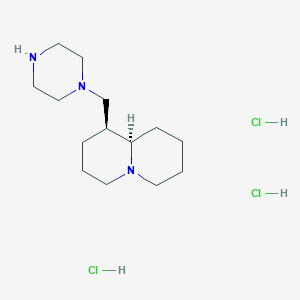
(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a trihydrochloride salt of (1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine, which is a cyclic amine that contains a quinolizine ring system.
Applications De Recherche Scientifique
((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride can act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes in the brain. This makes ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
The mechanism of action of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological and pathological processes. By acting as an antagonist of this receptor, ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride can modulate the activity of this receptor and potentially affect various neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride are still being studied. However, studies have shown that this compound can affect various processes in the brain, including neurotransmitter release, synaptic plasticity, and neuronal excitability. These effects are likely mediated by the compound's binding to the α7 nicotinic acetylcholine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its function in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
Orientations Futures
There are several future directions for the study of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride. One direction is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for the treatment of various neurological disorders. Another direction is the study of the compound's effects on other neurotransmitter systems and their potential role in neurological processes. Additionally, the use of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride in animal models of neurological disorders can provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride involves the reaction of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine with hydrochloric acid. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is a white crystalline solid. The purity of the product can be confirmed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Propriétés
IUPAC Name |
(1S,9aR)-1-(piperazin-1-ylmethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3.3ClH/c1-2-8-17-9-3-4-13(14(17)5-1)12-16-10-6-15-7-11-16;;;/h13-15H,1-12H2;3*1H/t13-,14+;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBRABPERPAAU-LQFAMLORSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3CCNCC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CN3CCNCC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2882188.png)
![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)
![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)
![N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882193.png)
![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882194.png)

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)
![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)
![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)
![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)
